(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide
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Overview
Description
(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Mechanism of Action
Target of Action
The primary target of (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the human immunodeficiency virus type 1 (HIV-1), making it a key target for anti-HIV drugs .
Mode of Action
This compound interacts with HIV-1 RT in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 lifecycle. By blocking this step, the compound prevents the virus from integrating its genetic material into the host cell’s genome, thereby inhibiting further viral replication .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication . By preventing the conversion of viral RNA into DNA, the compound stops the virus from integrating its genetic material into the host cell’s genome. This halts the production of new virus particles, reducing viral load and potentially slowing the progression of HIV-1 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Acrylamide Moiety: The acrylamide moiety can be introduced through a coupling reaction between the benzo[d]thiazole derivative and an appropriate acrylamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the acrylamide moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized benzo[d]thiazole derivatives.
Reduction: Reduced acrylamide derivatives.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Materials Science: It has been studied for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Biology: The compound has been used as a fluorescent probe for imaging biological systems, particularly for detecting specific biomolecules in cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds such as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate and 4,7-diarylbenzo[c][1,2,5]thiadiazoles share structural similarities with (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide.
Fluorinated Aromatics: Compounds like 4,6-difluorobenzo[d]thiazole derivatives are also similar in structure and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzo[d]thiazole core with the acrylamide moiety and the presence of fluorine atoms. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-11-8-12(18)15-13(9-11)22-16(20-15)19-14(21)7-6-10-4-2-1-3-5-10/h1-9H,(H,19,20,21)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFPPOKNIWYGPR-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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